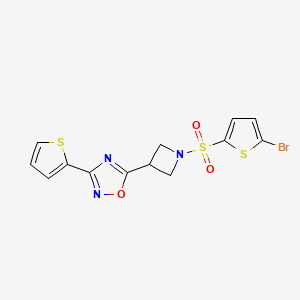

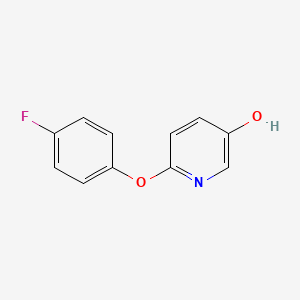

![molecular formula C21H15N3O2S2 B2658228 N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 1327532-66-0](/img/structure/B2658228.png)

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene-2-carbonyl group attached to an indolin-6-yl group, which is further attached to a benzo[d]thiazole-6-carboxamide group. The presence of these groups could contribute to its biological activity.Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of benzo[b]thiophene derivatives, including those related to N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide, involves a range of synthetic techniques. These compounds are characterized using methods such as elemental analysis, infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to determine their structure and properties. For instance, the synthesis of fluorescent thiazole-indole hybrids showcases the creation of novel compounds with potential applications in material science and organic chemistry due to their prominent fluorescence properties (Bhaumick et al., 2022).

Biological Activities

Benzo[b]thiophene molecules, including structures analogous to N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide, have been investigated for a wide spectrum of pharmacological properties. Their biological activities encompass antibacterial, antifungal, anti-inflammatory, and antiarrhythmic effects, among others. For example, novel substituted thiophene derivatives have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010). Similarly, the synthesis and evaluation of thiazole-indole derivatives have been conducted, demonstrating significant central nervous system (CNS) depressant and anticonvulsant activities (Nikalje et al., 2015).

Green Chemistry and Novel Synthesis Approaches

Research also focuses on the development of environmentally friendly synthesis processes for benzo[b]thiophene compounds. These approaches aim to minimize the environmental impact and improve the efficiency of chemical synthesis. Recent advances in the synthesis of benzothiazole compounds related to green chemistry emphasize the importance of sustainable methods in producing these molecules (Gao et al., 2020).

Direcciones Futuras

Thiophene and its derivatives, including “N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide”, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S2/c25-20(14-4-6-16-19(10-14)28-12-22-16)23-15-5-3-13-7-8-24(17(13)11-15)21(26)18-2-1-9-27-18/h1-6,9-12H,7-8H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFIIIZVRVKTPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4)C(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B2658150.png)

![N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2658152.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2658158.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2658160.png)

![N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide](/img/structure/B2658164.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)